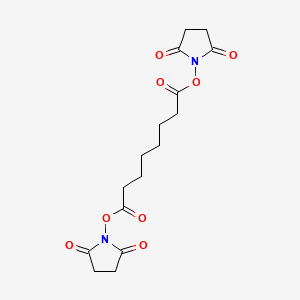

Disuccinimidyl suberate

Cat. No. B1670973

Key on ui cas rn:

68528-80-3

M. Wt: 368.34 g/mol

InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06306665B1

Procedure details

An alternative method for preparing the chemically derivatized solid phase materials of Formula 1 involves reacting the aliphatic anion group of the aminosilane bridge on the surface of the solid phase material with homobifunctional crosslinking reagents containing two amine reactive groups (e.g. succinyl di-N-hydroxybenzotriazole, ethylene glycol bis-(succinimidyl succinate), ethylene glycol bis-(sulfosuccinimidyl succinate), disuccinimidyl tartarate, disulfosuccinimidyl tartarate, disuccinimidyl glutarate, disuccinimidyl suberate). For example, succinyl di-N-hydroxybenzotriazole may be prepared by reacting succinic acid with HBT in the presence of DMF and a water-soluble carbodiimide, such as DICD, at 2 to 5° C. for 2 to 4 hours. A white, insoluble urea by-product, (CH3)2—CH—NH—C(O)—NH—CH—(CH3)2, produced during the reaction, can be separated from the succinyl di-N-hydroxybenzotriazole by centrifuging the mixture and decanting the supernate. Then the decanted succinyl di-N-hydroxybenzotriazole in DMF can be buffered to pH 8.0 to 10.0 with an aqueous buffer and reacted with the aliphatic amino group at the solid phase surface at 20 to 30° C. for 1 to 2 hours. The solid phase material is then removed from the solution, washed with deionized water and Tween 20 and dried to produce the following chemically derivatized fluid-permeable microporous phase material within the definition of Formula 1 as illustrated in the scheme provided immediately below.

[Compound]

Name

succinyl di-N-hydroxybenzotriazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Formula 1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

succinyl di-N-hydroxybenzotriazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

ethylene glycol bis-(succinimidyl succinate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

ethylene glycol bis-(sulfosuccinimidyl succinate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

disulfosuccinimidyl tartarate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:15])[N:5]([CH:6]([CH2:10]C(O)=O)[C:7](O)=O)C(=O)CC1.C1(=O)[N:20]([CH:21]([CH2:25]C(O)=O)[C:22](O)=O)C(=O)CC1.C(O)CO.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.C(O)CO.C(ON1C(=O)CCC1=O)(=O)C(C(C(ON1C(=O)CCC1=O)=O)O)O.C(ON1C(=O)C(S(O)(=O)=O)C(S(O)(=O)=O)C1=O)(=O)C(C(C([O-])=O)O)O.C(ON1C(=O)CCC1=O)(=O)CCCC(ON1C(=O)CCC1=O)=O.C(ON1C(=O)CCC1=O)(=O)CCCCCCC(ON1C(=O)CCC1=O)=O.C(O)(=O)CCC(O)=O>O.CN(C=O)C>[NH2:20][C:1]([NH2:5])=[O:15].[CH:21]([NH:20][C:1]([NH:5][CH:6]([CH3:7])[CH3:10])=[O:15])([CH3:25])[CH3:22] |f:0.1.2,3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

succinyl di-N-hydroxybenzotriazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Five

[Compound]

|

Name

|

Formula 1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

succinyl di-N-hydroxybenzotriazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

ethylene glycol bis-(succinimidyl succinate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C(CO)O

|

|

Name

|

ethylene glycol bis-(sulfosuccinimidyl succinate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.C(CO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C(O)C(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O

|

|

Name

|

disulfosuccinimidyl tartarate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)C(O)C(=O)[O-])(=O)ON1C(C(C(C1=O)S(=O)(=O)O)S(=O)(=O)O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)NC(=O)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |